4-Chlorooctan-3-one
CAS No.: 77527-88-9
Cat. No.: VC14208578
Molecular Formula: C8H15ClO
Molecular Weight: 162.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77527-88-9 |
|---|---|
| Molecular Formula | C8H15ClO |
| Molecular Weight | 162.66 g/mol |
| IUPAC Name | 4-chlorooctan-3-one |
| Standard InChI | InChI=1S/C8H15ClO/c1-3-5-6-7(9)8(10)4-2/h7H,3-6H2,1-2H3 |
| Standard InChI Key | FFISFMVOMYBBIJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C(=O)CC)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Chlorooctan-3-one belongs to the family of chloroketones, which are organic compounds featuring both a ketone group () and a chlorine atom attached to an alkyl chain. The compound’s structure is defined by the following attributes:
-
Carbon skeleton: An octane chain () modified by functional groups.
-
Ketone position: The carbonyl group is located at the third carbon, creating a branching point that influences reactivity.
-
Chlorine substitution: A chlorine atom is bonded to the fourth carbon, introducing polarizability and electrophilic character.
The interplay between the electron-withdrawing chlorine and the electron-deficient ketone group creates a polarized molecular environment, making 4-Chlorooctan-3-one reactive toward nucleophilic and electrophilic agents.
Spectroscopic Properties
While experimental data for 4-Chlorooctan-3-one are sparse, analogous chloroketones exhibit distinctive spectral signatures:
-
Infrared (IR) spectroscopy: A strong absorption band near corresponds to the carbonyl stretch, while C–Cl vibrations appear between and .
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing Approaches
Halogenation of Octan-3-one
A plausible route to 4-Chlorooctan-3-one involves the direct chlorination of octan-3-one. This method typically employs reagents such as sulfuryl chloride () or chlorine gas () under controlled conditions:
The use of Lewis acids like facilitates regioselective chlorination at the fourth carbon, driven by the stability of the resulting carbocation intermediate .
Oxidation of 4-Chlorooctan-3-ol
Alternative pathways include the oxidation of 4-chlorooctan-3-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent:
This method avoids over-oxidation and preserves the chlorine substituent, making it suitable for laboratory-scale synthesis .
Industrial-Scale Considerations
Large-scale production faces challenges in controlling exothermic reactions and minimizing byproducts like polychlorinated derivatives. Continuous-flow reactors and low-temperature conditions ( to ) are recommended to enhance yield and purity .
Applications in Organic Synthesis and Industry
Intermediate in Pharmaceutical Manufacturing
Chloroketones serve as precursors for amines, alcohols, and heterocyclic compounds. For example, 4-Chlorooctan-3-one could undergo reductive amination to yield pharmacologically active amines:
Such derivatives are explored for their potential bioactivity in antiviral and anticancer agents .
Agrochemical Development
The electrophilic chlorine atom in 4-Chlorooctan-3-one makes it a candidate for synthesizing herbicides and pesticides. Reactivity with thioureas or phosphites could yield thioether or phosphate esters with herbicidal properties .
Specialty Materials
Chloroketones are investigated as monomers in polymer chemistry. Copolymerization with styrene or acrylates might produce materials with enhanced thermal stability or flame-retardant characteristics .
Comparative Analysis with Analogous Chloroketones
The table below highlights key differences between 4-Chlorooctan-3-one and related compounds:
| Compound | Chain Length | Chlorine Position | Ketone Position | Key Applications |
|---|---|---|---|---|
| 4-Chlorohexan-2-one | C6 | C4 | C2 | Solvent, fragrance intermediate |
| 6-Chloroheptan-2-one | C7 | C6 | C2 | Polymer crosslinking agent |
| 4-Chlorooctan-3-one | C8 | C4 | C3 | Pharmaceutical intermediate |
| 1-Bromohexan-2-one | C6 | C1 (Br) | C2 | Alkylating agent in synthesis |
The longer carbon chain and mid-chain functional groups of 4-Chlorooctan-3-one enhance its solubility in nonpolar solvents, distinguishing it from shorter-chain analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume